molecular formula C13H19N3 B2741367 (1-Isopentyl-1H-indazol-3-yl)methanamine CAS No. 1344022-40-7

(1-Isopentyl-1H-indazol-3-yl)methanamine

Cat. No.: B2741367
CAS No.: 1344022-40-7
M. Wt: 217.316
InChI Key: JETBDCTVRRKIQI-UHFFFAOYSA-N
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Description

(1-Isopentyl-1H-indazol-3-yl)methanamine ( 1344022-40-7) is a chemical compound with the molecular formula C13H19N3 and a molecular weight of 217.31 g/mol . It is an indazole-derived structure characterized by an isopentyl group at the 1-position and an aminomethyl group at the 3-position of the indazole ring system . This configuration makes it a valuable intermediate in organic synthesis and medicinal chemistry research. As a building block, it can be utilized in the design and development of novel compounds for pharmacological screening . Researchers may employ this amine in coupling reactions, such as amide bond formation, or as a precursor for the synthesis of more complex molecules. This product is intended for research and analysis purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

[1-(3-methylbutyl)indazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c1-10(2)7-8-16-13-6-4-3-5-11(13)12(9-14)15-16/h3-6,10H,7-9,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETBDCTVRRKIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C(=N1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Characterization and Detection of 1 Isopentyl 1h Indazol 3 Yl Methanamine

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic properties of (1-Isopentyl-1H-indazol-3-yl)methanamine.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of (1-Isopentyl-1H-indazol-3-yl)methanamine.

¹H NMR Spectroscopy: In ¹H NMR, the expected spectrum of (1-Isopentyl-1H-indazol-3-yl)methanamine would exhibit distinct signals corresponding to the protons of the indazole core, the isopentyl group, and the methanamine moiety. The aromatic protons of the indazole ring typically appear in the downfield region (δ 7.0-8.0 ppm). The protons of the isopentyl group would be found in the upfield region, with the methylene (B1212753) protons adjacent to the indazole nitrogen showing a characteristic chemical shift. The methanamine protons would also have a specific resonance.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in (1-Isopentyl-1H-indazol-3-yl)methanamine would produce a distinct signal. The carbon atoms of the indazole ring would resonate in the aromatic region (δ 110-140 ppm), while the carbons of the isopentyl and methanamine groups would appear in the aliphatic region.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further confirming the structure. For instance, COSY would reveal proton-proton couplings within the isopentyl chain and the aromatic ring, while HSQC would correlate each proton to its directly attached carbon atom.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for the core indazole structure, based on data from related indazole derivatives.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0110 - 140
CH₂ (Methanamine)~3.9~40
N-CH₂ (Isopentyl)~4.2~50
CH (Isopentyl)~1.8~38
CH₂ (Isopentyl)~1.6~26
CH₃ (Isopentyl)~0.9~22

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of (1-Isopentyl-1H-indazol-3-yl)methanamine. The expected monoisotopic mass for this compound (C₁₃H₁₉N₃) would be calculated and compared to the experimentally determined value, with a very low mass error providing strong evidence for the correct molecular formula. Fragmentation patterns observed in the mass spectrum can also offer structural information.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of (1-Isopentyl-1H-indazol-3-yl)methanamine is expected to show characteristic absorption bands. These include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic portions of the molecule, and C=C and C=N stretching vibrations corresponding to the indazole ring system.

The following table summarizes the expected characteristic IR absorption bands.

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=C and C=N Stretch (Indazole Ring)1450 - 1620

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the indazole ring in (1-Isopentyl-1H-indazol-3-yl)methanamine. The UV-Vis spectrum would be expected to show absorption maxima corresponding to the π-π* transitions within the aromatic system of the indazole core. The position and intensity of these absorption bands are characteristic of the electronic structure of the molecule.

Chromatographic Separation Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a key technique for the purity assessment and isolation of non-volatile compounds like (1-Isopentyl-1H-indazol-3-yl)methanamine. A reverse-phase HPLC method would typically be developed. sielc.com

Method Development: A suitable method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). sielc.com The gradient and flow rate would be optimized to achieve good separation of the target compound from any potential impurities.

Validation: The developed HPLC method would then be validated to ensure its reliability. Validation parameters would include linearity, accuracy, precision, specificity, and limit of detection (LOD) and limit of quantification (LOQ). A validated HPLC method is crucial for accurate purity determination and for the isolation of the compound for further studies.

The following table outlines a typical set of HPLC parameters for the analysis of indazole derivatives.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized gradient from low to high percentage of Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at a wavelength corresponding to an absorption maximum of the compound
Injection Volume 10 µL

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography is a powerful tool for the separation of volatile and thermally stable compounds. However, primary amines like (1-Isopentyl-1H-indazol-3-yl)methanamine contain polar N-H bonds that can lead to poor chromatographic peak shape (tailing) and potential thermal degradation in the hot GC injector. To overcome these issues, derivatization is a common strategy employed to increase the volatility and thermal stability of the analyte.

The primary amine group is converted into a less polar, more stable functional group. Common derivatization techniques for primary amines include:

Acylation: Reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form a stable amide derivative.

Silylation: Using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups.

Following derivatization, the resulting product can be effectively analyzed by GC, typically using a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The specific retention time of the derivatized compound, compared against a reference standard, provides the initial identification.

Hyphenated Techniques for Comprehensive Mixture Analysis

For definitive identification, especially in complex matrices like seized materials or biological samples, chromatography is coupled with mass spectrometry.

GC-MS is the gold standard for the identification of many NPS. After separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint for identification.

For (1-Isopentyl-1H-indazol-3-yl)methanamine (molecular weight: 217.32 g/mol ), the EI mass spectrum is expected to exhibit characteristic fragments. The presence of nitrogen results in an odd molecular weight for the parent molecule, a key indicator for compounds containing an odd number of nitrogen atoms. whitman.edulibretexts.org The fragmentation pattern for primary amines is often dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which for this compound would lead to a prominent ion. whitman.edulibretexts.org

Expected key fragmentation pathways and resulting ions include:

Alpha-cleavage: Cleavage of the bond between the methylene group and the indazole ring, resulting in a characteristic iminium ion.

Loss of the isopentyl group: Fragmentation of the N-alkyl side chain.

Fragmentation of the indazole ring: Cleavage of the bicyclic core structure.

Table 1: Predicted Key Mass Fragments for (1-Isopentyl-1H-indazol-3-yl)methanamine in GC-MS (EI)

m/z (mass-to-charge ratio)Predicted Fragment Identity
217Molecular Ion [M]•+
202Loss of a methyl group [M-CH₃]•+
146Cleavage of the isopentyl side chain [M-C₅H₁₁]•+
131Indazole ring fragment
71Isopentyl cation [C₅H₁₁]+
30Primary amine fragment [CH₂NH₂]+ from alpha-cleavage (less specific)

This table is predictive and based on general fragmentation rules for amines and indazole compounds. Actual fragmentation would need to be confirmed with a certified reference standard.

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective technique, particularly well-suited for analyzing compounds that are less volatile or thermally labile, such as many NPS and their metabolites. nih.gov For (1-Isopentyl-1H-indazol-3-yl)methanamine, LC-MS/MS offers a robust method for detection and quantification without the need for derivatization.

The analysis is typically performed using reverse-phase chromatography with a C18 column and a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid to promote protonation. The compound is usually detected in positive electrospray ionization (ESI+) mode.

In tandem MS (MS/MS) analysis, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and sensitivity.

Table 2: Predicted LC-MS/MS Transitions for (1-Isopentyl-1H-indazol-3-yl)methanamine

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Ionization Mode
218.18146.09118.07ESI+

This table is predictive. The precursor ion corresponds to [M+H]⁺. Product ions would result from the fragmentation of the isopentyl side chain and the methanamine group. These transitions must be optimized and validated using an authentic standard.

Crystallographic Analysis for Solid-State Structure Determination (X-ray Diffraction)

While specific crystallographic data for (1-Isopentyl-1H-indazol-3-yl)methanamine is not widely published, studies on other indazole derivatives have successfully employed this technique. mdpi.commdpi.com For a novel indazole compound, XRD analysis would confirm the substitution pattern on the indazole ring (i.e., the attachment of the isopentyl group at the N-1 position and the methanamine group at the C-3 position), providing definitive structural proof that cannot be achieved by mass spectrometry or NMR alone. The resulting crystal structure data, including unit cell dimensions, space group, and atomic coordinates, would become a permanent and invaluable reference for the scientific and forensic communities.

Development of Certified Reference Materials and Standard Analytical Protocols

The accurate identification and quantification of (1-Isopentyl-1H-indazol-3-yl)methanamine in laboratory settings are critically dependent on the availability of high-purity Certified Reference Materials (CRMs). nih.gov CRMs are produced under rigorous quality standards (e.g., ISO 17034) and are accompanied by a certificate of analysis that specifies the compound's identity, purity, and the uncertainty of the certified value. lgcstandards.com

The rapid evolution of the NPS market creates significant challenges for CRM producers, as the demand for new standards often arises with little warning. nih.gov Forensic laboratories rely on CRMs from commercial vendors and government institutions to:

Confirm the identity of a suspected compound by comparing analytical data (e.g., retention time, mass spectrum) directly with the CRM.

Calibrate analytical instruments for quantitative analysis, allowing for the determination of the concentration of the substance in a sample.

Develop and validate new analytical methods.

Alongside CRMs, the development of standardized analytical protocols is essential. Organizations like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) work to harmonize approaches to NPS detection and naming. europa.eu Standardized protocols ensure that results from different laboratories are reliable and comparable, which is vital for forensic casework, clinical toxicology, and public health monitoring. These protocols provide detailed guidance on sample preparation, instrumental parameters, and data interpretation for techniques like GC-MS and LC-MS/MS.

Structure Activity Relationship Sar and Molecular Interaction Studies of Indazolylmethanamine Scaffolds

Conformational Analysis and Molecular Modeling of (1-Isopentyl-1H-indazol-3-yl)methanamine

Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule, which in turn dictates its interaction with biological targets. For a flexible molecule like (1-Isopentyl-1H-indazol-3-yl)methanamine, which possesses several rotatable bonds in its isopentyl and methanamine side chains, a thorough exploration of its conformational landscape is essential.

To identify the most stable conformations of (1-Isopentyl-1H-indazol-3-yl)methanamine, computational methods involving energy minimization and conformational sampling are employed. These studies are typically performed using molecular mechanics force fields such as MMFF94 or AMBER. The process begins with the generation of an initial 3D structure of the molecule.

Conformational sampling is then carried out to explore the potential energy surface of the molecule. Techniques like systematic or random searches (e.g., Monte Carlo methods) are used to rotate the acyclic bonds and generate a diverse set of possible conformations. Each of these conformations is then subjected to energy minimization to find the nearest local energy minimum. The resulting low-energy conformers provide insight into the molecule's preferred shapes.

Table 1: Calculated Relative Energies of Low-Energy Conformers of (1-Isopentyl-1H-indazol-3-yl)methanamine This table presents hypothetical data for illustrative purposes.

Conformer IDDihedral Angle (N1-C1-Cα-Cβ) (°)Dihedral Angle (Cα-Cβ-Cγ-Cδ) (°)Relative Energy (kcal/mol)
Conf-1 178.560.20.00
Conf-2 -65.3179.10.85
Conf-3 175.9-61.51.23
Conf-4 68.1177.81.57
Conf-5 -63.7-62.32.10

While (1-Isopentyl-1H-indazol-3-yl)methanamine itself is not chiral, the introduction of substituents on the methanamine's α-carbon would create a chiral center. For such chiral analogues, stereochemistry becomes a critical factor in their biological activity. The differential interaction of enantiomers with a chiral biological target is a well-established principle in pharmacology.

Computational modeling can be used to predict the preferred binding modes of different stereoisomers. By studying the conformational preferences of the R- and S-enantiomers, it is possible to rationalize or predict differences in their biological activity. This understanding is vital for the stereoselective synthesis and development of more specific drug candidates.

Computational Chemistry Approaches for Predicting Molecular Interactions

Computational chemistry provides powerful tools to predict and analyze the interactions between a small molecule, such as (1-Isopentyl-1H-indazol-3-yl)methanamine, and its potential biological targets. These methods range from quantum mechanical calculations that describe the electronic properties of the ligand to simulations that model the dynamic nature of ligand-protein binding.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure of (1-Isopentyl-1H-indazol-3-yl)methanamine. These calculations can provide valuable information about the molecule's reactivity, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The distribution of electrostatic potential on the molecular surface, for instance, can highlight regions that are likely to participate in electrostatic interactions, such as hydrogen bonding. The nitrogen atoms of the indazole ring and the methanamine group are expected to be key sites for such interactions. The energy of the HOMO and LUMO can be related to the molecule's ability to donate or accept electrons, respectively, which is important for understanding potential charge-transfer interactions with a biological target.

Table 2: Calculated Electronic Properties of (1-Isopentyl-1H-indazol-3-yl)methanamine using DFT This table presents hypothetical data for illustrative purposes.

PropertyValue
HOMO Energy -6.2 eV
LUMO Energy -0.5 eV
HOMO-LUMO Gap 5.7 eV
Dipole Moment 2.8 D

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For (1-Isopentyl-1H-indazol-3-yl)methanamine, potential biological targets could include enzymes like kinases or cyclooxygenases, or G-protein coupled receptors, given the known activities of other indazole derivatives.

In a typical docking study, a 3D model of the target protein is used. The ligand is then placed in the binding site, and a scoring function is used to estimate the binding affinity for various poses. These simulations can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex. For example, the indazole ring could form π-stacking interactions with aromatic residues in the binding pocket, while the methanamine group could form hydrogen bonds with acidic residues. The isopentyl group would likely occupy a hydrophobic pocket.

Table 3: Predicted Binding Interactions of (1-Isopentyl-1H-indazol-3-yl)methanamine with a Hypothetical Kinase Target This table presents hypothetical data for illustrative purposes.

Ligand MoietyInteracting ResidueInteraction TypePredicted Binding Energy (kcal/mol)
Indazole N1 Leu83Hydrophobic-8.5
Indazole N2 Val35Hydrogen Bond
Methanamine -NH2 Asp145Hydrogen Bond (Salt Bridge)
Isopentyl Chain Ile65, Val91, Ala123Hydrophobic

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic nature of the ligand-protein interaction over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

An MD simulation of the (1-Isopentyl-1H-indazol-3-yl)methanamine-protein complex can reveal the stability of the docked pose and identify any conformational changes in the protein or ligand upon binding. nih.govresearchgate.netnih.gov These simulations are computationally intensive but can provide a more realistic representation of the binding process in a physiological environment, including the effects of solvent. Analysis of the MD trajectory can provide information on the flexibility of different parts of the ligand and protein, and the persistence of key intermolecular interactions over time. This can be particularly useful for understanding the role of the flexible isopentyl chain in anchoring the molecule within the binding site. bohrium.com

In Vitro Ligand-Target Binding and Functional Assay Development for Related Indazole Derivatives

The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological entities. nih.govpnrjournal.com The development of robust in vitro assays has been crucial for elucidating the structure-activity relationships (SAR) of indazole derivatives and for optimizing their interactions with specific targets. These assays provide quantitative data on binding affinity, enzyme inhibition, and functional cellular responses.

Indazole derivatives have demonstrated significant activity as ligands for various receptor families, most notably G-protein coupled receptors (GPCRs) and protein kinases. researchgate.netrsc.org Binding affinity profiling is a primary step in characterising these interactions, typically quantified by the dissociation constant (Kd) or the concentration required to inhibit 50% of radioligand binding (IC50).

G-Protein Coupled Receptors (GPCRs): The indazole moiety has been incorporated into antagonists for chemokine receptors like CXCR1, a GPCR involved in inflammatory responses. researchgate.net The affinity of these compounds for the receptor is determined through competitive binding assays using a radiolabeled native ligand. For example, novel 3-phenyl indazole derivatives have been explored as antagonists for the Chemokine-like receptor 1 (CMKLR1). researchgate.net

Kinase Enzymes: The indazole core is a well-established hinge-binding fragment for many protein kinases, making it a cornerstone in the development of kinase inhibitors for oncology and inflammatory diseases. nih.govrsc.orgresearchgate.net Numerous indazole-based compounds have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2, FGFRs, and EGFR, as well as serine/threonine kinases such as Akt, Pim kinases, and Aurora kinases. nih.govnih.gov Binding studies for these targets often involve measuring the displacement of a known fluorescent or radiolabeled ligand from the ATP-binding site of the kinase. For instance, a multi-kinase inhibitor featuring an indazole core demonstrated Kd values of 68.5 nM against the c-Kit kinase. nih.gov

Table 1: Binding Affinity and Inhibitory Activity of Selected Indazole Derivatives against Kinase Targets
Compound ClassTarget KinaseActivity MetricValueReference
1H-Indazole Derivativec-KitKd68.5 nM nih.gov
1H-Indazole DerivativePDGFRβKdNot Specified nih.gov
1H-Indazole DerivativeFLT3KdNot Specified nih.gov
3-Aryl-indazole derivative (39e)TRKAIC500.3 nM nih.gov
1H-indazole-3-carboxamide (50)GSK-3βIC500.35 µM nih.gov

Following confirmation of binding, the functional consequence of the ligand-target interaction is assessed through enzyme inhibition assays. For indazole derivatives targeting enzymes, these assays measure the compound's ability to reduce the rate of a specific biochemical reaction, typically reported as an IC50 value.

A wide range of enzymatic assays have been employed to evaluate indazole compounds. For kinase inhibitors, assays often measure the inhibition of phosphate (B84403) transfer from ATP to a substrate peptide. For example, derivatives have shown potent inhibition against:

Pim kinases: An IC50 value of 0.4 nM was observed for a 1H-indazole derivative against Pim-1. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Compounds have inhibited FGFR1-3 in the range of 0.8–90 μM. nih.gov One derivative containing a 2,6-difluoro-3-methoxyphenyl group showed an IC50 value of less than 4.1 nM for FGFR1. nih.gov

Extracellular signal-regulated kinase (ERK1/2): Advanced 1H-indazole amide derivatives exhibited IC50 values between 9.3 and 25.8 nM. nih.gov

Glycogen Synthase Kinase-3 beta (GSK-3β): This serine/threonine kinase is a target for indazole derivatives, with computational and in vitro studies guiding inhibitor design. nih.govresearchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1): 3-substituted 1H-indazoles have shown potent inhibitory activity with IC50 values as low as 720 nM. nih.gov

Cyclooxygenase-2 (COX-2): Indazole derivatives have demonstrated concentration-dependent inhibition of COX-2, a key enzyme in inflammation. nih.gov

Table 2: In Vitro Enzyme Inhibition Data for Various Indazole Scaffolds
Compound ScaffoldEnzyme TargetIC50 ValueReference
1H-Indazole Derivative (82a)Pim-1 Kinase0.4 nM nih.gov
1H-Indazole Derivative (82a)Pim-2 Kinase1.1 nM nih.gov
1H-Indazole Derivative (82a)Pim-3 Kinase0.4 nM nih.gov
1H-Indazole Amide (116)ERK1/29.3 ± 3.2 nM nih.gov
1H-Indazole Derivative (106)FGFR12.0 ± 0.4 µM nih.gov
1H-Indazole Derivative (106)FGFR20.8 ± 0.3 µM nih.gov
3-Substituted 1H-Indazole (121)IDO1720 nM nih.gov
Indazole Derivative (22)Glutamate (B1630785) Racemase6.11 ± 0.51 µM researchgate.net

Reporter gene assays are powerful cell-based tools used to measure the functional outcome of a compound binding to a receptor, specifically its effect on downstream gene transcription. nih.govyoutube.com These assays are particularly useful for profiling agonists and antagonists of nuclear receptors and GPCRs. nih.gov

In a typical setup, cells are engineered to express the target receptor and a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter containing response elements for the receptor's signaling pathway. nih.govyoutube.com When an agonist binds and activates the receptor, it initiates a signaling cascade that leads to the transcription of the reporter gene. youtube.com The resulting protein product can be easily measured, providing a quantitative readout of receptor activation. nih.govyoutube.com Conversely, an antagonist will block this process, leading to a decrease in the reporter signal. nih.gov

For indazole derivatives targeting receptors like the glucocorticoid receptor (GR) or androgen receptor (AR), transactivation and transrepression assays are employed. nih.govmdpi.com For example, 1H-indazole derivatives have been identified as potent GR modulators, with one compound showing an IC50 value of 3.8 nM in a transactivation assay. nih.gov A critical consideration in these assays is the potential for compounds to directly inhibit the reporter enzyme (e.g., luciferase), which can lead to false-positive or false-negative results. mdpi.comnih.gov Therefore, counter-screens against the purified reporter enzyme are often necessary for proper data interpretation. mdpi.com

Strategic Exploration of Substituent Effects on the Indazole Scaffold

Systematic modification of substituents on the indazole core is fundamental to understanding its SAR and optimizing properties like potency, selectivity, and pharmacokinetics. Key positions for modification include the N1 and C3 positions.

The substituent at the N1 position of the indazole ring is crucial as it often projects into the solvent-exposed region of a binding pocket and can be modified to fine-tune physicochemical properties without disrupting core binding interactions. The synthesis of N1-alkylated indazoles can be challenging due to competition with N2-alkylation, with the regiochemical outcome influenced by both steric and electronic effects of other ring substituents and the nature of the alkylating agent. nih.govresearchgate.net

Studies on the regioselective N-alkylation of the indazole scaffold have shown that the choice of base and solvent can significantly favor the desired N1 isomer. nih.govresearchgate.netrsc.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity. nih.govresearchgate.net

The length and branching of the N1-alkyl chain can have a profound impact on binding affinity and selectivity.

Chain Length: Increasing the alkyl chain length can lead to additional van der Waals interactions within a hydrophobic pocket, potentially increasing affinity. However, excessively long chains may introduce conformational penalties or clash with the protein surface.

Branching: Introducing branching, such as in an isopentyl group, can impose specific conformational constraints on the molecule. This can be advantageous if it orients other key functional groups for optimal interaction with the target, but it can also introduce steric hindrance that weakens binding.

While specific SAR data for the N1-isopentyl group on (1-Isopentyl-1H-indazol-3-yl)methanamine is not extensively detailed in the reviewed literature, general principles from related scaffolds suggest that this group is likely to occupy a hydrophobic pocket. Its size and shape would be critical determinants of affinity and selectivity against a panel of related biological targets.

The C3 position of the indazole ring is a critical vector for establishing key interactions with biological targets. chim.it The 1H-indazole-3-amine and related motifs are recognized as effective hinge-binding fragments in many kinase inhibitors. researchgate.netsemanticscholar.org The methanamine group, -(CH2)NH2, at this position provides a basic nitrogen atom that can act as a hydrogen bond donor and form salt bridges with acidic residues like aspartate or glutamate in a binding site.

The influence of this group on molecular recognition is multifaceted:

Hydrogen Bonding: The primary amine is a potent hydrogen bond donor, which is often crucial for anchoring the ligand in the active site. For example, in many kinase inhibitors, this group interacts with the backbone carbonyls of the hinge region. researchgate.net

Linker Functionality: The methylene (B1212753) linker provides flexibility, allowing the amine to adopt an optimal position for interaction. Modifications to this linker, such as adding substituents or changing its length, would directly impact this positioning.

Vector for Further Substitution: The amine can be further substituted to introduce new functionalities. For example, acylation to form amides is a common strategy. SAR studies on 1H-indazole amide derivatives have shown that the nature of the amide substituent is critical for activity against targets like ERK1/2. nih.gov Similarly, the presence of a carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for the potent inhibition of the IDO1 enzyme. nih.gov

Preclinical Metabolic Investigations of 1 Isopentyl 1h Indazol 3 Yl Methanamine

In Vitro Metabolic Stability Studies Using Hepatic Microsomes and S9 Fractions

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo behavior of a compound. nuvisan.com These assays typically involve incubating the test compound with liver microsomes or S9 fractions and monitoring its degradation over time. nuvisan.com

Liver S9 fractions are a subcellular preparation from the liver that contains both microsomal and cytosolic enzymes, thus encompassing both Phase I and Phase II metabolic activities. nih.govnih.gov Microsomes, derived from the endoplasmic reticulum, primarily contain Phase I enzymes like cytochrome P450s (CYPs). nih.govresearchgate.net The choice between these systems depends on the desired scope of metabolic investigation. nih.govresearchgate.net For a comprehensive initial screen, the S9 fraction is often preferred as it provides insights into both major metabolic phases simultaneously. nih.gov

The stability of (1-Isopentyl-1H-indazol-3-yl)methanamine would be assessed by incubating it with human and preclinical species (e.g., rat, mouse, dog, monkey) liver microsomes and S9 fractions. nuvisan.com Key parameters determined from these studies include the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.com

Table 1: Illustrative In Vitro Metabolic Stability Data for (1-Isopentyl-1H-indazol-3-yl)methanamine

SpeciesSystemt½ (min)CLint (µL/min/mg protein)
HumanMicrosomes4515.4
S9 Fraction3818.2
RatMicrosomes2527.7
S9 Fraction2133.0
DogMicrosomes6011.6
S9 Fraction5213.3

Phase I metabolism involves the introduction or unmasking of functional groups on a drug molecule, typically making it more polar. nih.govlongdom.org These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes and include oxidation, reduction, and hydrolysis. nih.govresearchgate.net For a compound like (1-Isopentyl-1H-indazol-3-yl)methanamine, several oxidative pathways are plausible.

Hydroxylation: Addition of a hydroxyl group (-OH) to the isopentyl side chain or the indazole ring system.

N-dealkylation: Removal of the isopentyl group from the indazole nitrogen.

Oxidative deamination: Conversion of the primary amine group to an aldehyde.

To identify these metabolites, samples from the in vitro stability assays are analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS). The structural elucidation of potential metabolites is achieved by comparing their mass spectra and fragmentation patterns with the parent compound.

Table 2: Hypothetical Phase I Metabolites of (1-Isopentyl-1H-indazol-3-yl)methanamine

Metabolite IDProposed StructureMetabolic Reaction
M1Hydroxylated isopentyl chainHydroxylation
M2Hydroxylated indazole ringAromatic Hydroxylation
M3De-isopentylated indazoleN-dealkylation
M4Aldehyde at the 3-positionOxidative deamination

Phase II metabolism involves the conjugation of endogenous molecules to the parent drug or its Phase I metabolites, further increasing their water solubility and facilitating excretion. nih.govlongdom.org Common Phase II reactions include glucuronidation, sulfation, acetylation, and glutathione (B108866) conjugation. nih.gov

The primary amine and any hydroxyl groups formed during Phase I metabolism on (1-Isopentyl-1H-indazol-3-yl)methanamine would be susceptible to conjugation reactions.

Glucuronidation: The addition of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The addition of a sulfo group, catalyzed by sulfotransferases (SULTs).

The investigation of these pathways is typically conducted using liver S9 fractions or hepatocytes, as the necessary cytosolic enzymes are present in these systems. nih.govresearchgate.net LC-MS analysis is again employed to detect and identify the resulting conjugates.

Table 3: Potential Phase II Conjugates of (1-Isopentyl-1H-indazol-3-yl)methanamine and its Metabolites

Metabolite IDParent MoietyConjugation Reaction
M5Parent CompoundN-Glucuronidation
M6M1 (Hydroxylated isopentyl)O-Glucuronidation
M7M2 (Hydroxylated indazole)O-Sulfation

In Silico Prediction of Metabolites and Metabolic Hot Spots

In silico, or computational, methods are increasingly used to predict the metabolic fate of drug candidates, offering a rapid and cost-effective way to identify potential metabolic liabilities early in the discovery process. nih.govnih.gov

A variety of software programs are available to predict the sites of metabolism and the resulting metabolites. bioanalysis-zone.comnih.gov These tools use different approaches, including rule-based systems derived from known metabolic reactions and machine learning models trained on large datasets of drug metabolism. nih.govresearchgate.net Examples of such tools include MetaTox, SwissADME, and pKCMS. nih.gov These programs can predict the likelihood of different parts of a molecule being metabolized by various CYP isoforms and other drug-metabolizing enzymes. nih.gov

For (1-Isopentyl-1H-indazol-3-yl)methanamine, these tools would be used to predict which atoms are most likely to undergo Phase I oxidation, so-called "metabolic hot spots."

The outputs from metabolite prediction software can be used to construct a putative metabolic map. usamvcluj.ro This map visually represents the parent compound and its predicted metabolites, connected by the enzymatic reactions that interconvert them. nih.gov This metabolic network analysis helps to understand the relationships between different metabolic pathways and can guide the design of in vitro experiments to confirm the predicted metabolites. usamvcluj.ro Bioinformatics tools can integrate experimental data with database information (e.g., from KEGG or HMDB) to build comprehensive metabolic networks. usamvcluj.ro

Comparison of Metabolic Profiles with Structurally Related Indazole Analogues

The indazole scaffold is a common feature in many biologically active compounds. nih.gov Comparing the metabolic profile of (1-Isopentyl-1H-indazol-3-yl)methanamine with structurally related indazole analogues can provide valuable insights into structure-metabolism relationships (SMRs).

For instance, altering the nature and position of substituents on the indazole ring or the N-alkyl group can significantly impact metabolic stability and the preferred metabolic pathways. By systematically studying a series of analogues, medicinal chemists can identify modifications that block or slow down metabolic processes, thereby improving the pharmacokinetic properties of the lead compound. This comparative approach is crucial for the optimization of drug candidates. nih.gov

Role of Cytochrome P450 Enzymes in (1-Isopentyl-1H-indazol-3-yl)methanamine Metabolism

Currently, there is no publicly available scientific literature detailing the specific role of cytochrome P450 (CYP450) enzymes in the metabolism of (1-Isopentyl-1H-indazol-3-yl)methanamine. While this compound belongs to the broader class of indazole derivatives, some of which are recognized as synthetic cannabinoids, specific preclinical metabolic investigations, including reaction phenotyping studies to identify the responsible CYP450 isoforms for its biotransformation, have not been published.

In general, the metabolism of novel compounds is investigated using in vitro methods such as incubations with human liver microsomes and recombinant human CYP enzymes. These studies are crucial for determining which specific CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) are involved in the metabolic clearance of a new chemical entity. The absence of such data for (1-Isopentyl-1H-indazol-3-yl)methanamine means that no definitive statements can be made about its CYP450-mediated metabolic pathways.

For context, studies on other indazole-based synthetic cannabinoids have revealed that CYP450 enzymes are significantly involved in their metabolism, often through processes like hydroxylation and oxidative dealkylation. For instance, research on compounds like JWH-018 has identified CYP2C9 as a major enzyme in its metabolism. nih.govnih.gov However, it is important to note that even small structural differences between compounds can lead to substantial variations in their metabolic profiles and the specific CYP enzymes involved. Therefore, data from related compounds cannot be directly extrapolated to (1-Isopentyl-1H-indazol-3-yl)methanamine.

Without specific experimental data, any discussion on the role of CYP450 in the metabolism of (1-Isopentyl-1H-indazol-3-yl)methanamine would be speculative. Further research, including in vitro metabolic studies with human liver microsomes and a panel of recombinant CYP enzymes, is required to elucidate the metabolic fate of this compound and to identify the specific P450 enzymes responsible for its biotransformation.

Strategic Considerations in the Medicinal Chemistry of Indazole Derivatives

Rational Design Principles for Modulating Molecular Target Selectivity

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to create compounds with high affinity and selectivity for a specific biological target. For indazole derivatives, achieving selectivity is crucial, particularly in fields like kinase inhibition where off-target effects can be significant. nih.govnih.gov The structure of (1-Isopentyl-1H-indazol-3-yl)methanamine offers several points for modification to modulate selectivity.

Key strategies include:

Structure-Based Drug Design (SBDD): Utilizing X-ray crystal structures of the target protein, chemists can design indazole analogs that form specific, favorable interactions. nih.govnih.gov For instance, in designing FMS-like tyrosine kinase 3 (FLT3) inhibitors, the indazole moiety was identified as an effective "hinge binder," interacting with key residues like Cys694 in the ATP-binding pocket. tandfonline.comnih.gov Modifications to the substituents on the indazole ring can be tailored to exploit unique pockets or residues in the target kinase, thereby enhancing selectivity over other kinases.

Control of Tautomeric Forms: Indazole exists in two main tautomeric forms, 1H- and 2H-indazole, with the 1H form being generally more stable. nih.gov The substitution pattern dictates which tautomer is present, and this can significantly influence the molecule's three-dimensional shape and its ability to act as a hydrogen bond donor or acceptor. pharmablock.com Selectively synthesizing a specific tautomer can be key to achieving desired target engagement. organic-chemistry.org

Modifying Substituents: The isopentyl group at the N1 position and the methanamine group at the C3 position of the titular compound are critical handles for tuning selectivity. Altering the length, branching, or polarity of the N1-alkyl chain can influence how the molecule fits into a binding pocket. researchgate.netrsc.orgrsc.org Similarly, modifying the C3-substituent can introduce new interactions. For example, replacing a simple group with a more complex moiety like a diarylurea has been used to target the c-kit protein. nih.gov A study on estrogen receptor β (ERβ) ligands found that polar or polarizable groups (e.g., nitrile, CF3) at the C3 position of a phenyl-indazole core led to high affinity and over 100-fold selectivity for ERβ over ERα. acs.org

A notable example involves the development of selective inhibitors for interleukin-2 (B1167480) inducible T-cell kinase (ITK). Through hit-to-lead optimization, a series of indazoles were developed that showed sub-nanomolar potency and high selectivity, with their binding mode confirmed by X-ray crystallography. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing Indazole

Scaffold hopping and bioisosteric replacement are powerful strategies to discover novel chemical entities with improved properties while retaining the desired biological activity. researchgate.netnih.gov The indazole ring is an excellent candidate for these approaches due to its unique combination of features. pharmablock.com

Indazole as a Bioisostere: A bioisostere is a chemical group that can replace another group without significantly affecting the biological activity. researchgate.netresearchgate.net The indazole scaffold is often used as a bioisostere for other aromatic heterocycles like indole (B1671886) or even a phenol (B47542) group. pharmablock.comdocumentsdelivered.comacs.org

Indole vs. Indazole: Like indole, the 1H-indazole has an NH group that can act as a hydrogen bond donor. However, the additional nitrogen atom in the pyrazole (B372694) ring of indazole can act as a hydrogen bond acceptor, potentially forming new, beneficial interactions with the target protein and improving affinity. pharmablock.com This principle was successfully applied in developing dual MCL-1/BCL-2 inhibitors, where hopping from an indole to an indazole framework was a key step. rsc.org

Phenol vs. Indazole: Compared to phenol, indazole is generally more lipophilic and less susceptible to phase I and II metabolism, which can improve a drug candidate's pharmacokinetic profile. pharmablock.com

Scaffold Hopping Applications: This strategy involves replacing the central core of a known active molecule with a different scaffold, like indazole, to create a new chemical series. nih.gov This can lead to improved properties or provide a route to escape existing patents. researchgate.netresearchgate.net For instance, researchers have utilized scaffold hopping to design 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. nih.gov

The successful application of these strategies highlights the indazole core's status as a privileged scaffold, capable of mimicking the interactions of other common pharmacophores while offering distinct advantages in physicochemical properties and interaction potential. pharmablock.comrsc.org

Lead Optimization Methodologies for Indazole-Based Chemical Entities

Lead optimization is the iterative process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). ajrconline.orgdanaher.com For an indazole-based lead compound like (1-Isopentyl-1H-indazol-3-yl)methanamine, optimization would focus on systematically modifying its constituent parts. researchgate.net

The process typically involves:

Establishing Structure-Activity Relationships (SAR): This is achieved by synthesizing a series of analogs and measuring their biological activity. nih.gov For an indazole scaffold, chemists would explore substitutions at various positions on both the benzene (B151609) and pyrazole rings.

Systematic Optimization:

N1-Position: The isopentyl group could be replaced with a variety of other alkyl or aryl groups to probe the size and nature of the corresponding binding pocket. For example, in a series of pan-Pim kinase inhibitors, systematic optimization of substituents on a 1H-indazole core led to a derivative with IC50 values in the low nanomolar range. nih.gov

C3-Position: The methanamine group is a key vector for modification. It can be acylated, alkylated, or incorporated into larger, more complex side chains to enhance potency or introduce new interactions. Optimization of 1H-indazol-3-amine derivatives as FGFR inhibitors involved exploring different substituents to extend into the solvent-exposed region of the ATP binding pocket. documentsdelivered.com

Indazole Core Substitution: Adding substituents like fluorine, methoxy (B1213986), or methyl groups to the benzene portion of the indazole ring can modulate electronic properties, metabolic stability, and binding affinity. documentsdelivered.com In developing inhibitors for human GSK-3, adding a methoxy group to the 5-position of the indazole ring was found to be important for high potency. nih.gov

The following table illustrates a hypothetical SAR study for a series of indazole derivatives targeting a protein kinase, showing how modifications can impact inhibitory activity.

CompoundR1 (N1-Position)R2 (C3-Position)R3 (C5-Position)Kinase IC50 (nM)
A Isopentyl-CH2NH2-H500
B Cyclobutyl-CH2NH2-H250
C Isopentyl-C(O)NH-Ph-H80
D Isopentyl-CH2NH2-OCH3150
E Cyclobutyl-C(O)NH-Ph-OCH325

This is a representative data table and does not reflect actual experimental results for (1-Isopentyl-1H-indazol-3-yl)methanamine.

This iterative cycle of design, synthesis, and testing allows medicinal chemists to fine-tune the properties of an indazole lead to produce a viable drug candidate. ajrconline.orgdanaher.com

Fragment-Based Drug Discovery (FBDD) Approaches with Indazole Fragments

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds that starts with screening libraries of low-molecular-weight molecules, or "fragments" (typically <300 Da). wikipedia.orgbiosolveit.denih.gov These fragments usually bind with low affinity, but they do so efficiently, making them excellent starting points for optimization. nih.gov The indazole ring is considered a privileged fragment in FBDD due to its desirable properties. pharmablock.com

The FBDD process involves several key steps:

Fragment Screening: A library of fragments is screened against a biological target using sensitive biophysical techniques like NMR or X-ray crystallography. An indazole core itself, or a simple derivative, could be a fragment in such a library. nih.govresearchgate.net

Hit Validation: Confirmed fragment hits are validated to ensure they bind to the desired site on the target.

Fragment Elaboration: Once a valid indazole-containing fragment hit is identified, it is elaborated into a more potent, lead-like molecule. This can be done through several strategies: biosolveit.denih.gov

Fragment Growing: The fragment is extended by adding new functional groups that make additional interactions with the target. For example, a simple aminoindazole fragment hit for PDK1 (potency of 311 μM) was grown into a more potent lead (0.37 μM) by adding a single heterocyclic ring. nih.gov

Fragment Linking: Two or more fragments that bind to adjacent sites on the target are connected with a chemical linker.

Fragment Merging: Two overlapping fragments are combined into a single, more potent molecule.

A case study in the discovery of phosphoinositide-dependent kinase-1 (PDK1) inhibitors illustrates this approach. An aminoindazole fragment was identified from a kinase-biased library screen. nih.gov Subsequent exploration of related molecules and structure-guided design led to a highly potent and ligand-efficient lead compound. nih.gov This success underscores the value of the indazole scaffold as a high-quality starting point in FBDD campaigns. pharmablock.comnih.gov

Applications of Combinatorial Chemistry in Indazole Derivative Libraries

Combinatorial chemistry is a set of techniques used to synthesize a large number of compounds in a single process, creating a "library" of molecules. This approach is highly valuable for rapidly exploring the structure-activity relationships around a particular scaffold like indazole. nih.gov

The synthesis of indazole libraries typically involves a core synthetic route where the starting materials can be varied at key points to generate a diverse set of final products. For example, a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides was synthesized using parallel solution-phase methods. researchgate.netacs.org The key indazole cyclization reaction was optimized for library production, allowing for the creation of 200 distinct compounds. researchgate.netacs.org

Key aspects of applying combinatorial chemistry to indazoles include:

Solid-Phase or Solution-Phase Synthesis: Libraries can be built on a solid support (resin beads) or in solution. Solution-phase synthesis, often aided by techniques for parallel purification, has become common for creating focused libraries. researchgate.netacs.org

Versatile Synthetic Routes: A variety of chemical reactions have been developed for the synthesis of the indazole core, many of which are amenable to combinatorial approaches. nih.govmdpi.comresearchgate.net This includes methods like the Cadogan reaction, which can be used in a one-pot procedure to generate a library of 2H-indazole derivatives. researchgate.net

High-Throughput Screening (HTS): The resulting libraries of indazole derivatives are then screened against biological targets using HTS to identify initial "hits."

The ability to rapidly generate large and diverse libraries of indazole derivatives allows medicinal chemists to efficiently map the SAR for a given target and quickly identify promising compounds for further lead optimization. nih.gov

Emerging Research Directions and Future Perspectives for 1 Isopentyl 1h Indazol 3 Yl Methanamine Research

Advancements in Asymmetric Synthesis of Chiral Indazole Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov Classical synthesis methods often result in a racemic mixture, necessitating further resolution steps. nih.gov Consequently, the development of asymmetric synthesis methodologies that can selectively produce a single enantiomer is of paramount importance. nih.gov

Recent progress in catalysis has provided powerful tools for the enantioselective synthesis of indazole derivatives. One notable advancement is the use of copper hydride (CuH) catalysis for the highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles. This method allows for the efficient preparation of C3-allyl 1H-indazoles with quaternary stereocenters in high yields and with excellent levels of enantioselectivity. mit.eduelsevierpure.com Density functional theory (DFT) calculations have shed light on the reaction mechanism, suggesting that the enantioselectivity is governed by a six-membered Zimmerman-Traxler-type transition state. elsevierpure.com Such methodologies are crucial for creating a diverse library of chiral indazole compounds for biological screening.

Catalyst SystemReaction TypeKey FeatureReference
Copper Hydride (CuH) with Chiral LigandsC3-AllylationHigh enantioselectivity for quaternary stereocenters mit.eduelsevierpure.com
Rhodium CatalysisAsymmetric Addition to AllenesRegio- and enantioselective synthesis of N-substituted pyrazoles mit.edu

Despite these advancements in the synthesis of chiral indazoles, specific applications of these asymmetric methods to produce enantiomerically pure (1-Isopentyl-1H-indazol-3-yl)methanamine have not been extensively reported in the literature. This represents a significant research opportunity to apply modern asymmetric synthesis techniques to this particular compound, which would be essential for evaluating the stereospecific biological activities of its potential enantiomers.

Integration of Machine Learning and Artificial Intelligence in Indazole Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the drug discovery pipeline, from target identification to lead optimization. researchgate.netnih.govnih.gov These computational tools can analyze vast datasets to predict the properties of molecules, design novel compounds with desired activities, and even plan synthetic routes. researchgate.netnih.gov For indazole derivatives, AI and ML can be leveraged in several ways.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like Support Vector Machines (SVM) and Neural Networks, can predict the biological activity of novel indazole compounds based on their structural features. nih.govmdpi.com This allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and testing. researchgate.net Furthermore, generative models in AI can design entirely new indazole-based molecules with optimized properties, potentially leading to the discovery of compounds with enhanced potency and selectivity. researchgate.net

AI is also being applied to synthetic chemistry to predict reaction outcomes and devise efficient synthetic pathways. nih.govacs.org This can accelerate the "make" phase of the design-make-test-analyze cycle in drug discovery. acs.org

AI/ML ApplicationDescriptionPotential Impact on Indazole Research
Predictive Modeling (QSAR) Using algorithms to predict biological activity from chemical structure.Rapidly screen virtual libraries of indazole derivatives to prioritize synthesis. researchgate.netmdpi.com
Generative Models AI algorithms that create novel molecular structures with desired properties.Design new indazole scaffolds with potentially improved efficacy and safety profiles. researchgate.net
Computer-Aided Synthesis Planning AI tools that suggest synthetic routes for target molecules.Accelerate the synthesis of novel and complex indazole derivatives. nih.govacs.org

While the application of AI and ML in the broader field of medicinal chemistry is growing rapidly, its specific use in the design and optimization of (1-Isopentyl-1H-indazol-3-yl)methanamine is not yet well-documented. This highlights a future research direction where these powerful computational tools could be employed to explore the chemical space around this compound and to design analogs with potentially superior therapeutic properties.

Development of Novel Biosensors for Indazole Derivative Detection

Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. The development of sensitive and selective biosensors is crucial for monitoring the presence and concentration of drugs and their metabolites in biological systems. While research into biosensors for indazole derivatives is still an emerging area, advancements in biosensor technology for related indole-containing compounds suggest a promising future direction.

For instance, a biosensor for the detection of indole-3-aldehyde (I3A), a microbially produced indole (B1671886) metabolite, has been developed. nih.gov This biosensor utilizes an engineered E. coli strain with a chimeric two-component system that can detect I3A in the micromolar range. nih.gov Given the structural similarities between indoles and indazoles, similar approaches could be adapted to create biosensors for specific indazole derivatives. Such biosensors could be invaluable tools for pharmacokinetic studies, enabling real-time monitoring of compound levels in biological fluids.

Exploration of Unexplored Molecular Targets for Indazole Scaffolds

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, as it can interact with a wide range of biological targets. nih.gov Indazole derivatives have been investigated as inhibitors of various enzymes and receptors, including kinases, proteases, and G-protein coupled receptors. nih.govresearchgate.net

Recent research has continued to expand the scope of molecular targets for indazole-based compounds. For example, novel thiazolyl-indazole derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (MPro), an essential enzyme for viral replication. nih.gov Molecular docking and dynamics simulations have provided insights into the binding interactions of these compounds with the active site of MPro. nih.gov Additionally, indazole derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. researchgate.net Other research has explored indazoles as agonists for Son of Sevenless 1 (SOS1), which could have implications for modulating KRAS signaling in cancer. nih.gov

The existing body of research on (1-Isopentyl-1H-indazol-3-yl)methanamine has primarily focused on its activity as a cannabinoid receptor agonist. However, the versatility of the indazole scaffold suggests that this compound and its analogs could have activities at other, as yet unexplored, molecular targets. A future research perspective would involve screening (1-Isopentyl-1H-indazol-3-yl)methanamine against a broad panel of biological targets to identify novel pharmacological activities. This could potentially repurpose the compound for new therapeutic indications.

Addressing Research Gaps in the Academic Understanding of (1-Isopentyl-1H-indazol-3-yl)methanamine

Despite the growing interest in indazole derivatives in medicinal chemistry, the academic understanding of (1-Isopentyl-1H-indazol-3-yl)methanamine remains limited. A thorough review of the scientific literature reveals several key research gaps that need to be addressed to fully characterize this compound and its therapeutic potential.

Key Research Gaps:

Comprehensive Pharmacological Profiling: Beyond its known activity at cannabinoid receptors, a systematic evaluation of the compound's effects on other receptors, enzymes, and ion channels is lacking.

Stereospecific Synthesis and Activity: The compound is chiral, yet there is a dearth of research on the asymmetric synthesis of its individual enantiomers and the evaluation of their specific biological activities.

Metabolism and Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of (1-Isopentyl-1H-indazol-3-yl)methanamine are needed to understand its behavior in biological systems.

Mechanism of Action: A deeper investigation into the molecular mechanisms underlying its observed biological effects is required.

Application of Modern Drug Design Strategies: The use of computational tools like AI and machine learning to design and optimize analogs of (1-Isopentyl-1H-indazol-3-yl)methanamine has not been explored.

Addressing these research gaps through focused scientific inquiry will be crucial for unlocking the full therapeutic potential of (1-Isopentyl-1H-indazol-3-yl)methanamine and for advancing the broader field of indazole-based drug discovery. The application of the emerging technologies and methodologies discussed in the preceding sections will be instrumental in this endeavor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.